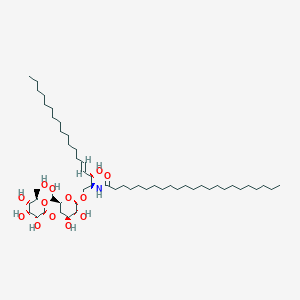

Lactosylceramide (bovine buttermilk)

Description

Properties

Molecular Formula |

C53H101NO13 |

|---|---|

Molecular Weight |

960.4 g/mol |

IUPAC Name |

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tricosanamide |

InChI |

InChI=1S/C53H101NO13/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-45(58)54-41(42(57)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)40-64-52-50(63)48(61)51(44(39-56)66-52)67-53-49(62)47(60)46(59)43(38-55)65-53/h34,36,41-44,46-53,55-57,59-63H,3-33,35,37-40H2,1-2H3,(H,54,58)/b36-34+/t41-,42+,43+,44+,46-,47-,48+,49+,50+,51+,52+,53-/m0/s1 |

InChI Key |

JMIBHWXICSSLDW-YNNRPXNKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide on the Role of Bovine Buttermilk Lactosylceramide in Cell Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Lactosylceramide (LacCer), a bioactive glycosphingolipid, is a key component of the milk fat globule membrane found in buttermilk.[1][2] Beyond its structural role, LacCer has emerged as a critical lipid second messenger, orchestrating a multitude of cellular signaling pathways.[3] This technical guide provides an in-depth exploration of the mechanisms through which lactosylceramide, with a focus on its presence in bovine buttermilk, modulates fundamental cellular processes. It details its involvement in inflammation, oxidative stress, apoptosis, and cell proliferation.[4][5] The guide summarizes key quantitative data, presents detailed experimental protocols for studying LacCer's effects, and provides visual diagrams of the core signaling cascades to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction to Lactosylceramide (LacCer)

Lactosylceramide is a glycosphingolipid (GSL) that serves as a central precursor for the synthesis of a vast array of more complex GSLs, including gangliosides and sulfatides.[5][6] It is synthesized in the Golgi apparatus by lactosylceramide synthase (β-1,4 galactosyltransferase), which adds a galactose molecule to glucosylceramide (GlcCer).[6]

Bovine Buttermilk: A Rich Source of Bioactive Lipids

Buttermilk, a co-product of butter manufacturing, is particularly rich in components of the milk fat globule membrane (MFGM).[2] The MFGM is a unique trilayer structure containing a variety of polar lipids, including phospholipids and sphingolipids like sphingomyelin and its metabolites, such as lactosylceramide.[1][7] These bioactive lipids are recognized for their ability to modulate critical cellular functions, including cell signaling, lipid metabolism, and immune responses.[1][2]

LacCer in "Glycosignaling Domains"

LacCer, along with other GSLs and cholesterol, is highly enriched in specialized plasma membrane microdomains known as lipid rafts.[8][9] These domains function as organizational hubs for signal transduction, concentrating signaling molecules to facilitate their interaction.[10][11] This assembly, termed a "glycosignaling domain," allows LacCer to act as a receptor and a transducer, converting extracellular stimuli into intracellular responses.[8][10]

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The Yin and Yang of lactosylceramide metabolism: implications in cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive Functions of Lipids in the Milk Fat Globule Membrane: A Comprehensive Review [mdpi.com]

- 8. Plasma membrane glycosphingolipid signaling: a turning point - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Frontiers | The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]

The Pivotal Precursor: A Technical Guide to Lactosylceramide from Bovine Buttermilk for Glycosphingolipid Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of lactosylceramide (LacCer) derived from bovine buttermilk, a readily available and valuable precursor for the synthesis of complex glycosphingolipids (GSLs). This document details the biochemical significance of LacCer, comprehensive experimental protocols for its extraction and purification, its enzymatic conversion to higher-order GSLs, and its critical role in cellular signaling pathways. The quantitative data presented, along with detailed methodologies and visual workflows, are intended to empower researchers in their pursuit of novel therapeutics and a deeper understanding of GSL biology.

Introduction: The Significance of Lactosylceramide

Lactosylceramide, a neutral glycosphingolipid, is a fundamental building block in the biosynthesis of a vast array of complex GSLs, including gangliosides, globosides, and lacto/neolacto-series GSLs.[1] Composed of a ceramide lipid anchor linked to a lactose disaccharide (galactose-β1,4-glucose), LacCer occupies a central position in the GSL metabolic pathway.[1] Its synthesis occurs in the Golgi apparatus through the action of lactosylceramide synthase, which transfers a galactose moiety from UDP-galactose to glucosylceramide.[1] Beyond its structural role, LacCer is an important bioactive molecule in its own right, implicated in various cellular processes such as cell proliferation, adhesion, migration, and angiogenesis.[1]

Bovine buttermilk, a byproduct of butter production, is a rich and commercially viable source of milk fat globule membrane (MFGM), which is abundant in polar lipids, including a significant amount of LacCer. This makes bovine buttermilk an attractive starting material for the isolation of this key GSL precursor for research and potential therapeutic applications.

Quantitative Composition of Lactosylceramide in Bovine Milk Products

The concentration of lactosylceramide can vary depending on the specific milk product and its processing. The following table summarizes quantitative data for LacCer and related glycosphingolipids in bovine milk and its derivatives.

| Product | Lactosylceramide (LacCer) Concentration | Glucosylceramide (GluCer) Concentration | Reference |

| Bovine Milk | 14.3–16.2 µg/mL | 9.8–12.0 µg/mL | [2][3][4] |

| MFGM-Enriched Dairy Ingredient | 1036 µg/g | 448 µg/g | [2][3][4] |

Experimental Protocols

Extraction and Purification of Lactosylceramide from Bovine Buttermilk

This protocol outlines a comprehensive procedure for the isolation and purification of lactosylceramide from bovine buttermilk powder, combining principles from established lipid extraction and chromatographic techniques.

Materials:

-

Bovine buttermilk powder

-

Chloroform

-

Methanol

-

Deionized water

-

DEAE-cellulose resin

-

Silica gel 60

-

Glacial acetic acid

-

Acetone

-

Rotary evaporator

-

Chromatography columns

-

High-Performance Thin-Layer Chromatography (HPTLC) plates and developing chamber

-

Primuline spray reagent

-

UV light source

Protocol:

-

Lipid Extraction (Folch Method):

-

Reconstitute 100g of bovine buttermilk powder in 400 mL of deionized water.

-

Add 2 L of chloroform:methanol (2:1, v/v) to the reconstituted buttermilk and stir vigorously for 1 hour at room temperature.

-

Filter the mixture through cheesecloth to remove precipitated proteins.

-

To the filtrate, add 0.2 volumes (based on the total volume of the chloroform:methanol mixture) of 0.9% NaCl solution to induce phase separation.

-

Allow the mixture to stand overnight at 4°C.

-

Carefully aspirate and discard the upper aqueous phase.

-

Wash the lower organic phase three times with a theoretical upper phase (chloroform:methanol:0.9% NaCl, 3:48:47, v/v/v) to remove non-lipid contaminants.

-

Concentrate the lower organic phase containing the total lipids to dryness using a rotary evaporator at 40°C.

-

-

Anion-Exchange Chromatography (DEAE-Cellulose):

-

Prepare a DEAE-cellulose column by washing the resin sequentially with 1 N HCl, water until neutral, 1 N NaOH, and again with water until neutral. Finally, equilibrate the column with methanol.

-

Dissolve the dried total lipid extract in a minimal volume of chloroform:methanol (2:1, v/v) and apply it to the DEAE-cellulose column.

-

Elute neutral lipids, including lactosylceramide, with chloroform:methanol (2:1, v/v).

-

Elute acidic lipids (gangliosides) with chloroform:methanol:0.8 M sodium acetate.

-

Collect the neutral lipid fraction and concentrate it to dryness using a rotary evaporator.

-

-

Silica Gel Chromatography:

-

Prepare a silica gel 60 column equilibrated with chloroform.

-

Dissolve the dried neutral lipid fraction in a minimal volume of chloroform and apply it to the silica gel column.

-

Elute the column with a stepwise gradient of chloroform and methanol.

-

Wash with 10 column volumes of chloroform to elute neutral lipids like cholesterol and free fatty acids.

-

Elute with 5 column volumes of chloroform:methanol (9:1, v/v) to elute less polar glycolipids.

-

Elute lactosylceramide with 5-10 column volumes of chloroform:methanol (4:1, v/v).

-

-

Monitor the fractions by HPTLC.

-

-

Purity Assessment (HPTLC):

-

Spot the collected fractions onto an HPTLC plate.

-

Develop the plate in a chamber with a mobile phase of chloroform:methanol:water (65:25:4, v/v/v).

-

After development, dry the plate and spray it with a 0.05% primuline solution in acetone:water (8:2, v/v).

-

Visualize the lipid spots under UV light. Lactosylceramide will appear as a distinct band.

-

Pool the fractions containing pure lactosylceramide and concentrate to dryness.

-

Workflow for Extraction and Purification of Lactosylceramide:

Caption: Workflow for the extraction and purification of lactosylceramide from bovine buttermilk.

Enzymatic Synthesis of Ganglioside GM3 from Purified Lactosylceramide

This protocol describes the enzymatic synthesis of the ganglioside GM3 using purified lactosylceramide as the acceptor substrate and a sialyltransferase.

Materials:

-

Purified lactosylceramide (from section 3.1)

-

CMP-sialic acid (CMP-Neu5Ac)

-

α2,3-Sialyltransferase (e.g., from rat liver or recombinant source)

-

Triton X-100 or other suitable detergent

-

MES buffer (pH 6.5)

-

MnCl₂

-

C18 Sep-Pak cartridges

-

Methanol

-

Water

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

50 mM MES buffer (pH 6.5)

-

10 mM MnCl₂

-

0.5% (w/v) Triton X-100

-

1 mM CMP-sialic acid

-

100 µg of purified lactosylceramide (dissolved in a small amount of chloroform:methanol and dried under nitrogen before adding the reaction mixture)

-

5-10 mU of α2,3-Sialyltransferase

-

-

Bring the final volume to 100 µL with deionized water.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking.

-

-

Reaction Termination and Purification:

-

Terminate the reaction by adding 1 mL of cold water.

-

Activate a C18 Sep-Pak cartridge by washing sequentially with 5 mL of methanol and 5 mL of water.

-

Apply the reaction mixture to the activated C18 cartridge.

-

Wash the cartridge with 10 mL of water to remove salts, unreacted CMP-sialic acid, and other hydrophilic components.

-

Elute the synthesized GM3 ganglioside with 5 mL of methanol.

-

Dry the eluate under a stream of nitrogen.

-

-

Analysis:

-

Analyze the product by HPTLC, comparing its migration with a GM3 standard. The same HPTLC conditions as in section 3.1.4 can be used.

-

Workflow for Enzymatic Synthesis of GM3:

Caption: Workflow for the enzymatic synthesis of GM3 ganglioside from lactosylceramide.

Lactosylceramide-Centric Signaling Pathways

Lactosylceramide is not merely a structural intermediate; it is a potent signaling molecule that can initiate intracellular cascades leading to diverse cellular responses. The convergence of various external stimuli on lactosylceramide synthase leads to the generation of LacCer, which then activates downstream pathways, primarily associated with inflammation and oxidative stress.[1]

Lactosylceramide Biosynthesis and Precursor Role:

Caption: Biosynthesis of glycosphingolipids from lactosylceramide.

Lactosylceramide-Mediated Signaling:

Caption: Lactosylceramide-centric signaling pathways leading to oxidative stress and inflammation.

Conclusion

Lactosylceramide derived from bovine buttermilk represents a valuable and accessible resource for the scientific community. Its role as a central precursor in the biosynthesis of a diverse array of complex glycosphingolipids makes it an indispensable tool for research in glycobiology, cell signaling, and drug development. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the utilization of this important biomolecule, ultimately contributing to advancements in our understanding of human health and disease. The intricate signaling pathways initiated by lactosylceramide underscore its potential as a therapeutic target for a range of pathologies, including inflammatory diseases and cancer.

References

- 1. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Qualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography-Data-Dependent Acquisition-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Dual Role of Lactosylceramide in Orchestrating Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosylceramide (LacCer), a glycosphingolipid resident within cellular membranes, has emerged as a critical signaling molecule in the complex cascade of inflammatory responses. This technical guide provides an in-depth exploration of the mechanisms by which LacCer contributes to inflammation, intended for researchers, scientists, and professionals in drug development. It delineates the two primary signaling arms of LacCer's action—the induction of oxidative stress and the activation of pro-inflammatory pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways to facilitate a comprehensive understanding of LacCer's role in inflammation and its potential as a therapeutic target.

Introduction

Lactosylceramide (LacCer), also known as CD17, is a glycosphingolipid synthesized by the addition of galactose to glucosylceramide, a reaction catalyzed by lactosylceramide synthase (β-1,4-galactosyltransferase-V or GalT-V).[1][2][3][4][5] Initially considered a mere intermediate in the biosynthesis of more complex glycosphingolipids, LacCer is now recognized as a bioactive lipid second messenger.[6] It is an integral component of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[7] A variety of pro-inflammatory stimuli, including oxidized low-density lipoprotein (ox-LDL) and tumor necrosis factor-alpha (TNF-α), can activate LacCer synthase, leading to an accumulation of LacCer and the initiation of downstream signaling cascades.[2][5][8] These pathways are implicated in a range of inflammatory conditions, including atherosclerosis, skin inflammation, and neuroinflammation.[5][6][9] This guide will dissect the molecular mechanisms underpinning LacCer-mediated inflammation.

The Two-Pronged Mechanism of Lactosylceramide in Inflammation

Lactosylceramide exerts its pro-inflammatory effects through two interconnected signaling pathways: the generation of reactive oxygen species (ROS), leading to oxidative stress, and the activation of phospholipase A2, which initiates a cascade of inflammatory mediator production.

The Oxidative Stress Pathway

Upon stimulation by inflammatory agonists, the increased synthesis of LacCer leads to the activation of a membrane-bound NADPH oxidase.[5] This enzyme complex generates superoxide anions (O₂⁻), which are precursors to other reactive oxygen species.[6] This surge in ROS creates a state of oxidative stress that can modulate the activity of various downstream signaling molecules, including transcription factors that regulate the expression of pro-inflammatory genes.[5]

The Inflammatory Mediator Pathway

In parallel to inducing oxidative stress, LacCer directly activates cytosolic phospholipase A2α (cPLA2α).[5][10] The activation of cPLA2α leads to the cleavage of arachidonic acid from membrane phospholipids.[5][10] Free arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce a variety of potent inflammatory mediators, including prostaglandins and leukotrienes.[5] These eicosanoids contribute to the cardinal signs of inflammation, such as vasodilation, increased vascular permeability, and pain.

Quantitative Data on Lactosylceramide's Inflammatory Actions

The following tables summarize key quantitative data from studies investigating the pro-inflammatory effects of lactosylceramide and the efficacy of its inhibitors.

Table 1: Effective Concentrations of Lactosylceramide and its Inhibitors in In Vitro Inflammatory Models

| Compound | Cell Type | Assay | Concentration | Observed Effect | Citation |

| Lactosylceramide | Human Umbilical Vein Endothelial Cells (HUVECs) | ICAM-1 Expression | 5 µM | Stimulation of ICAM-1 expression. | [11] |

| Lactosylceramide | Human Polymorphonuclear Neutrophils (hPMNs) | Superoxide Generation | 100 nM | Stimulation of superoxide generation. | [1] |

| Lactosylceramide | Rat Primary Astrocytes | NF-κB and STAT-1 Activation | 5 µM | Reversal of PDMP-induced inhibition of luciferase activity. | [4] |

| Lactosylceramide | Rat Cardiomyocytes | Hypertrophy | 50-100 µM | Induction of cardiomyocyte hypertrophy. | [6][12] |

| D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP) | Rat Primary Astrocytes | NF-κB and STAT-1 Activation | 20 µM | Inhibition of cytokine-mediated luciferase activity. | [4] |

| D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP) | Human Leukemia Cells | Cell Viability | 45 µM | Synergistic inhibition of cell growth with ABT-263. | [13] |

Table 2: Lactosylceramide-Induced Changes in Inflammatory Gene and Protein Expression

| Target Molecule | Cell Type | Stimulus | Fold Change | Method | Citation |

| ICAM-1 mRNA | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Increased | Northern Blot | [11] |

| Superoxide | Human Umbilical Vein Endothelial Cells (HUVECs) | Lactosylceramide (5 µM) | ~5-fold increase | Superoxide Dismutase-inhibitable cytochrome c reduction | [11] |

| Cell Proliferation | Arterial Smooth Muscle Cells | Lactosylceramide | ~5-fold increase | Not specified | [8] |

| Lactosylceramide Synthase Activity | ApoE-/- mice on Western Diet (36 weeks) | Aging and Diet | ~10-fold increase | Not specified | [8] |

| [³H]-leucine incorporation | H9c2 cells | Lactosylceramide (50-100 µM) | Dose-dependent increase | Scintillation counting | [14] |

| ANP and BNP mRNA | H9c2 cells and NRVMs | Lactosylceramide | Dose-dependent increase | Real-time quantitative PCR | [14] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the inflammatory functions of lactosylceramide.

Cell Culture and Lactosylceramide Treatment

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), Human Polymorphonuclear Neutrophils (hPMNs), rat primary astrocytes, and rat cardiomyocytes (H9c2 and primary neonatal rat ventricular myocytes) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Lactosylceramide Preparation: Lactosylceramide is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration for treating the cells.[1]

Measurement of Reactive Oxygen Species (ROS) Production

-

Principle: The production of superoxide can be measured using lucigenin-based chemiluminescence. Lucigenin reacts with superoxide to produce light, which can be quantified using a luminometer.

-

Protocol Overview:

Cytosolic Phospholipase A2 (cPLA2) Activity Assay

-

Principle: cPLA2 activity is often assessed by measuring the release of radiolabeled arachidonic acid from pre-labeled cells.

-

Protocol Overview:

Neutrophil Migration Assay (Boyden Chamber)

-

Principle: The chemotactic effect of lactosylceramide on neutrophils can be assessed using a Boye chamber assay. This assay measures the migration of neutrophils across a porous membrane towards a chemoattractant.

-

Protocol Overview:

-

A Boyden chamber is used, which consists of an upper and a lower chamber separated by a microporous membrane.

-

Neutrophils are placed in the upper chamber.

-

The lower chamber contains the test substance (e.g., lactosylceramide).

-

After an incubation period, the number of neutrophils that have migrated through the membrane into the lower chamber is quantified, typically by cell counting or using a fluorescent dye.[16][17]

-

NF-κB Activation Luciferase Reporter Assay

-

Principle: This assay measures the activation of the NF-κB transcription factor. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.

-

Protocol Overview:

-

Cells are transiently transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Transfected cells are treated with lactosylceramide or other stimuli.

-

Cell lysates are prepared, and luciferase activity is measured using a dual-luciferase reporter assay system and a luminometer.[4][18]

-

Quantification of Lactosylceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS/MS is a highly sensitive and specific method for the quantification of lipids like lactosylceramide from biological samples.

-

Protocol Overview:

-

Lipid Extraction: Lipids are extracted from cell or tissue samples using a solvent system such as chloroform/methanol.

-

Chromatographic Separation: The lipid extract is injected into a liquid chromatography system, typically using a hydrophilic interaction liquid chromatography (HILIC) column, to separate lactosylceramide from other lipids.

-

Mass Spectrometric Detection: The separated lipids are introduced into a tandem mass spectrometer. Lactosylceramide is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern (product ions).[9][13][19][20][21]

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in lactosylceramide-mediated inflammation.

Lactosylceramide-Induced Oxidative Stress Pathway

Lactosylceramide-Induced Inflammatory Mediator Pathway

Experimental Workflow for Studying Lactosylceramide's Pro-inflammatory Effects

Conclusion

Lactosylceramide is a multifaceted lipid mediator that plays a significant role in the initiation and propagation of inflammatory responses. Its ability to activate both oxidative stress and inflammatory mediator pathways places it at a crucial juncture in the inflammatory cascade. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the intricate roles of LacCer in various inflammatory diseases. A deeper understanding of these mechanisms will be instrumental for the development of novel therapeutic strategies targeting LacCer signaling for the treatment of a wide range of inflammatory disorders. The visualization of the signaling pathways and experimental workflows aims to provide a clear and concise framework for researchers and drug development professionals in this evolving field.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 3. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lactosylceramide Mediates the Expression of Adhesion Molecules in TNF-α and IFNγ-stimulated Primary Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Lactosylceramide promotes hypertrophy through ROS generation and activation of ERK1/2 in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lactosylceramide interacts with and activates cytosolic phospholipase A2α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchmap.jp [researchmap.jp]

- 16. academic.oup.com [academic.oup.com]

- 17. criver.com [criver.com]

- 18. bowdish.ca [bowdish.ca]

- 19. lcms.cz [lcms.cz]

- 20. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Structural Characterization of Lactosylceramide from Bovine Buttermilk

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the structural characterization of lactosylceramide (LacCer), a bioactive glycosphingolipid derived from bovine buttermilk. It details the quantitative analysis, experimental methodologies for isolation and identification, and the biological context of LacCer's role in cellular signaling pathways.

Introduction to Lactosylceramide

Lactosylceramide (LacCer), also known as CD17, is a glycosphingolipid composed of a ceramide backbone (a fatty acid linked to a sphingoid base) and a disaccharide headgroup (galactose-glucose).[1][2] It is an important component of the milk fat globule membrane (MFGM) in mammalian milk.[2][3] Beyond its structural role in cell membranes, LacCer is a pivotal precursor for the biosynthesis of more complex glycosphingolipids, including gangliosides and sulfatides.[4][5][6] Furthermore, it functions as a critical second messenger in various signaling pathways, particularly those related to inflammation and oxidative stress.[4][7] Bovine buttermilk, a byproduct of butter production, is a rich source of MFGM and, consequently, a valuable material for the isolation and study of LacCer.[1]

Quantitative Analysis of Bovine Buttermilk Lactosylceramide

Quantitative studies have established the concentration of LacCer in bovine milk and related products. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a primary technique for this quantification.[2][3]

Table 1: Concentration of Lactosylceramide in Bovine Milk Products

| Product | Concentration Range | Reference |

|---|---|---|

| Bovine Milk | 14.3–16.2 µg/mL | [2][3][8] |

| MFGM Lipid 100 (Enriched Ingredient) | 1036 µg/g |[2][3][8] |

The structural diversity of LacCer arises from variations in its ceramide backbone. Analysis of commercial standards purified from bovine buttermilk has identified numerous distinct molecular species.[1]

Table 2: Molecular Species of Lactosylceramide in Bovine Buttermilk

| Feature | Description | Reference |

|---|---|---|

| Identified Species | 14 distinct LacCer molecular species were identified in standards from bovine buttermilk. | [1] |

| Dominant Fatty Acyls | C22:0, C23:0, and C24:0 are the most common fatty acyl moieties, comprising approximately 77% of the total. |[1] |

The composition of the sphingoid long-chain bases (LCB) and the amide-linked fatty acids (FA) determines the specific molecular structure of LacCer.

Table 3: Sphingoid Base and Fatty Acyl Composition of Bovine Milk Lactosylceramide

| Component | Major Species | Relative Abundance in Bovine Milk LacCer | Reference |

|---|---|---|---|

| Sphingoid Base | d18:1 (Sphingosine) | 29% | [1] |

| Fatty Acyl Chains | C22:0, C23:0, C24:0 | ~77% (combined) |[1] |

Experimental Protocols for Structural Characterization

The accurate characterization of LacCer from a complex matrix like bovine buttermilk requires a multi-step workflow involving extraction, purification, and advanced analytical techniques.

Caption: General workflow for the isolation and characterization of LacCer.

Lipid Extraction

The initial step involves extracting the total lipid fraction from the buttermilk matrix. Several established methods are employed:

-

Folch Method: This is a widely used liquid-liquid extraction technique.[9] A mixture of chloroform and methanol (typically 2:1, v/v) is used to partition lipids into the organic phase, separating them from aqueous components. The sample is homogenized with the solvent mixture, and after centrifugation, the lower organic layer containing the lipids is collected.[9]

-

Röse-Gottlieb Method: This method is common for extracting lipids from dairy products.[10] It involves treating the sample with ammonia and ethanol, followed by extraction with diethyl ether and petroleum ether.[10]

-

One-Phase Extraction: A simplified method where the sample is mixed with a butanol/methanol/chloroform solvent system.[9] After centrifugation, the supernatant containing the lipids can be directly analyzed.[9]

Chromatographic Separation and Purification

Following extraction, LacCer must be separated from other lipid classes.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a robust technique for separating polar lipids like glycosphingolipids.[1][8] It utilizes a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent. Polar analytes like LacCer are retained on the column and can be effectively separated from less polar lipids.[1]

-

Solid-Phase Extraction (SPE): SPE can be used for initial sample cleanup and fractionation. A silica gel stationary phase can retain polar lipids, which are then eluted using organic solvents.[11]

Structural Elucidation by Mass Spectrometry

Mass spectrometry (MS) is the cornerstone for the detailed structural analysis of LacCer.

-

Technique: High-performance liquid chromatography is coupled to tandem mass spectrometry (HPLC-MS/MS) with electrospray ionization (ESI).[1][12] Analysis is often performed in data-dependent acquisition (DDA) mode to trigger fragmentation of detected ions.[1][2][3]

-

Identification: LacCer species are identified based on their accurate mass-to-charge ratio (m/z) and retention time.

-

Fragmentation Analysis (MS/MS and MS³): Collision-induced dissociation (CID) is used to fragment the parent LacCer ion.

-

MS² Spectrum: Fragmentation of the protonated molecule reveals characteristic losses of the hexose units (glucose and galactose) and provides the mass of the ceramide backbone.[1][8]

-

MS³ Spectrum: Further fragmentation of a daughter ion (e.g., the ceramide ion) yields specific ions corresponding to the long-chain base and the fatty acid, allowing for their definitive identification.[1][8][12][13]

-

-

Quantification: A neutral loss scan mode can be used to specifically quantify molecules that lose a lactose moiety (324 Da) upon fragmentation, providing a sensitive method for LacCer measurement.[2][3]

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful complementary technique.[14]

-

Application: While MS excels at identifying individual molecular species, NMR provides comprehensive structural information on the entire lipid profile in a non-destructive manner.[14]

-

Methods: 1D (¹H) and 2D-NMR experiments can confirm the structure of the carbohydrate headgroup and provide information about the fatty acid chains (e.g., degree of unsaturation).[15] ³¹P-NMR is particularly useful for analyzing the overall phospholipid composition of the milk extract.[14]

Biological Context: Lactosylceramide Signaling Pathways

LacCer is not merely a structural lipid; it is a key signaling molecule that transduces external stimuli into cellular responses. It plays a central role in pathways leading to inflammation and oxidative stress.[4][5][6]

Lactosylceramide Synthesis

LacCer is synthesized in the Golgi apparatus by the enzyme LacCer synthase, which transfers a galactose unit from UDP-galactose to glucosylceramide (GlcCer).[4][5][6] Various agonists can activate this enzyme, leading to increased LacCer production.[6][7]

Caption: Biosynthesis of Lactosylceramide from Glucosylceramide.

LacCer-Centric Signaling

The convergence of multiple external stimuli, such as oxidized low-density lipoprotein (ox-LDL) or tumor necrosis factor-α (TNF-α), on LacCer synthase triggers the generation of LacCer.[6] This newly synthesized LacCer then initiates two major downstream signaling cascades.[5][6]

Caption: LacCer-mediated pathways for inflammation and oxidative stress.

-

Oxidative Stress Pathway: LacCer activates NADPH oxidase, an enzyme complex that generates reactive oxygen species (ROS) like superoxide.[4][5] This leads to a state of high oxidative stress, which is implicated in the pathology of conditions like atherosclerosis and diabetes.[5]

-

Inflammatory Pathway: LacCer also activates cytosolic phospholipase A2 (cPLA2).[4][7] This enzyme cleaves arachidonic acid from membrane phospholipids.[4][6] Arachidonic acid is a precursor for the synthesis of eicosanoids and prostaglandins, potent mediators that drive inflammatory responses.[6][7]

References

- 1. mdpi.com [mdpi.com]

- 2. Qualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography–Data-Dependent Acquisition–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Qualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography-Data-Dependent Acquisition-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of Workflows for Milk Lipid Analysis: Phospholipids [mdpi.com]

- 10. Frontiers | Improvements in extraction yield by solid phase lipid extraction from liquid infant formula and human milk, and the fatty acid distribution in milk TAG analyzed by joint JOCS/AOCS official method Ch 3a-19 [frontiersin.org]

- 11. Human Milk Lipidomics: Current Techniques and Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. 1H-NMR Lipidomics, Comparing Fatty Acids and Lipids in Cow, Goat, Almond, Cashew, Soy, and Coconut Milk Using NMR and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathways of Lactosylceramide from Bovine Buttermilk: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the metabolic and signaling pathways associated with lactosylceramide (LacCer) derived from bovine buttermilk. Buttermilk, a co-product of butter manufacturing, is a rich source of milk fat globule membrane (MFGM), which contains a variety of bioactive lipids, including the glycosphingolipid lactosylceramide.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural bioactive compound.

Lactosylceramide is a key intermediate in the biosynthesis of complex glycosphingolipids and is increasingly recognized for its role as a second messenger in various cellular signaling cascades.[3] Evidence suggests that LacCer is involved in critical physiological processes such as inflammation, immune responses, and cellular proliferation.[3][4]

Quantitative Analysis of Lactosylceramide in Bovine Buttermilk

The concentration of lactosylceramide in bovine milk products can vary. Recent studies utilizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) have provided quantitative data on LacCer content.

| Product | Lactosylceramide Concentration | Reference |

| Bovine Milk | 14.3–16.2 µg/mL | [5] |

| MFGM Lipid 100 (enriched dairy ingredient) | 1036 µg/g | [5] |

| Sweet Buttermilk Powder | Rich in MFGM, a source of LacCer | [6] |

| Commercial Buttermilk Powder | Butterfat (Minimum): 4.50% | [7] |

Core Metabolic Pathways and Cellular Signaling

Lactosylceramide from bovine buttermilk is implicated in several key metabolic and signaling pathways, primarily related to inflammation and oxidative stress. These pathways are of significant interest for drug development, particularly in the context of inflammatory and autoimmune diseases.

Pro-inflammatory Signaling via NF-κB Activation

Lactosylceramide is a known modulator of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses. While direct studies on LacCer from buttermilk are emerging, the established mechanism involves the activation of NF-κB, leading to the transcription of pro-inflammatory cytokines. Bovine buttermilk itself has been shown to modulate the expression of Toll-like receptors (TLRs), which are upstream of NF-κB signaling.[2][8]

Induction of Oxidative Stress through Reactive Oxygen Species (ROS)

Lactosylceramide can induce the production of reactive oxygen species (ROS), contributing to oxidative stress.[3] This process is often initiated at the plasma membrane, where LacCer can organize into lipid rafts and interact with enzymes such as NADPH oxidase. The generation of superoxide is a key event in the inflammatory functions of phagocytic cells like neutrophils.[9][10]

Experimental Protocols

Extraction of Total Lipids from Bovine Buttermilk Powder (Modified Folch Method)

This protocol is adapted from methods described for the extraction of lipids from dairy products, including those rich in MFGM.[11]

Materials:

-

Buttermilk powder

-

Deionized water

-

Chloroform

-

Methanol

-

0.88% NaCl solution

-

Rotary evaporator

-

Hexane

-

Freeze-dryer

Procedure:

-

Reconstitute buttermilk powder in deionized water. For example, dilute 5 g of powder in 5 mL of deionized water.

-

Freeze-dry the reconstituted buttermilk to remove all water.

-

To the freeze-dried sample, add chloroform and methanol in a 2:1 (v/v) ratio. Methanol is added first to disrupt lipid-protein complexes, followed by chloroform to solubilize the lipids.

-

Homogenize the mixture thoroughly.

-

Add 0.88% NaCl solution to the mixture to facilitate phase separation and wash the lipid extract.

-

Centrifuge to separate the layers. The lower chloroform layer contains the total lipids.

-

Carefully collect the lower chloroform layer.

-

Dry the lipid extract using a rotary evaporator.

-

Resuspend the dried lipids in hexane to a known concentration (e.g., 100 mg/mL) for storage or further analysis.

Quantification of Lactosylceramide by HPLC-MS/MS

This protocol is based on the method detailed by Ma et al. (2020) for the analysis of glycosphingolipids in milk products.[5]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar lipids like LacCer.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., ammonium formate) is typically used.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions for different LacCer species.

-

Gas Temperatures and Flow Rates: Optimized for the specific instrument.

Procedure:

-

Prepare standard solutions of lactosylceramide of known concentrations to generate a calibration curve.

-

Dilute the extracted lipid samples (from Protocol 1) to a concentration within the linear range of the calibration curve.

-

Inject the standards and samples onto the HPLC-MS/MS system.

-

Identify and quantify lactosylceramide species based on their retention times and specific MRM transitions compared to the standards.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the investigation of lactosylceramide from bovine buttermilk.

Conclusion and Future Directions

Lactosylceramide from bovine buttermilk represents a promising area for research and development in functional foods and therapeutics. Its role in modulating key signaling pathways involved in inflammation and oxidative stress suggests potential applications in a range of health conditions. Further research is warranted to fully elucidate the specific effects of buttermilk-derived lactosylceramide in various in vitro and in vivo models. The methodologies outlined in this guide provide a framework for researchers to explore the metabolic and cellular effects of this bioactive compound.

References

- 1. larodan.com [larodan.com]

- 2. Comparative effect of bovine buttermilk, whey, and lactoferrin on the innate immunity receptors and oxidative status of intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Sweet buttermilk intake reduces colonisation and translocation of Listeria monocytogenes in rats by inhibiting mucosal pathogen adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uncdairy.com [uncdairy.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Lactosylceramide (bovine buttermilk) (LacCer (bovine buttermilk)) | 鞘脂 | MCE [medchemexpress.cn]

- 11. Composition and fatty acid distribution of bovine milk phospholipids from processed milk products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Lactosylceramide from Bovine Buttermilk with Lipid Rafts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosylceramide (LacCer), a glycosphingolipid present in bovine buttermilk, is an integral component of lipid rafts, specialized microdomains within the plasma membrane.[1][2] This guide delves into the intricate relationship between bovine buttermilk-derived lactosylceramide and these lipid rafts, exploring the subsequent signaling cascades that influence a myriad of cellular processes. We will provide a comprehensive overview of the quantitative presence of lactosylceramide in bovine buttermilk, detailed experimental protocols for investigating its interaction with lipid rafts, and a thorough examination of the downstream signaling pathways. This document aims to serve as a critical resource for researchers and professionals in drug development seeking to understand and leverage the bioactivity of this milk-derived sphingolipid.

Introduction to Lactosylceramide and Lipid Rafts

Lactosylceramide is a glycosphingolipid composed of a ceramide backbone and a lactose head group.[3] It is a key intermediate in the biosynthesis of more complex glycosphingolipids.[1][2][3] Found within the plasma membranes of numerous cell types, lactosylceramide plays a significant role in various cellular functions.[3]

Lipid rafts are dynamic, nanoscale domains within the plasma membrane enriched in cholesterol and sphingolipids, including lactosylceramide.[4][5] These microdomains function as signaling platforms, concentrating or excluding specific proteins to regulate cellular processes such as signal transduction, membrane trafficking, and cell adhesion.[1][6] The incorporation of lactosylceramide into these rafts is not merely structural; it actively modulates the function of these domains, serving as a conduit for extracellular stimuli to trigger intracellular responses.[1][2]

Quantitative Analysis of Lactosylceramide in Bovine Buttermilk

Bovine buttermilk, a co-product of butter manufacturing, is a notable source of milk fat globule membrane (MFGM), which is rich in polar lipids, including sphingolipids like lactosylceramide.[7] Quantitative analysis has revealed the concentration of lactosylceramide in bovine milk and its products.

| Product | Lactosylceramide Concentration | Reference |

| Bovine Milk | 14.3–16.2 µg/mL | [1][2] |

| MFGM-Enriched Dairy Ingredient | 1036 µg/g | [1][2] |

Table 1: Concentration of Lactosylceramide in Bovine Milk Products.

Interaction of Lactosylceramide with Lipid Rafts and Downstream Signaling

The integration of lactosylceramide into lipid rafts serves as a critical event for the initiation of several signaling cascades. Exogenously supplied lactosylceramide can incorporate into cellular membranes and influence the composition and function of lipid rafts. This interaction can trigger a range of cellular responses, primarily through the activation of specific enzymes and the recruitment of signaling proteins to these microdomains.

Key Signaling Pathways Initiated by Lactosylceramide in Lipid Rafts

The interaction of lactosylceramide within lipid rafts initiates a cascade of signaling events, primarily centered around the generation of reactive oxygen species (ROS) and the production of inflammatory mediators.

-

NADPH Oxidase Activation and Oxidative Stress: Upon clustering in lipid rafts, lactosylceramide can activate NADPH oxidase.[2] This enzyme complex generates superoxide radicals, leading to an increase in intracellular reactive oxygen species (ROS). This state of "oxidative stress" acts as a secondary signaling mechanism, influencing a variety of downstream pathways.[1][2]

-

Cytosolic Phospholipase A2 (cPLA2) and Inflammatory Response: Lactosylceramide can also activate cytosolic phospholipase A2 (cPLA2).[1][2] This enzyme is responsible for cleaving arachidonic acid from membrane phospholipids. The released arachidonic acid is then metabolized into prostaglandins and other eicosanoids, which are potent mediators of inflammation.[1][2]

-

Src Family Kinase Activation: The clustering of lactosylceramide in lipid rafts can lead to the activation of Src family kinases.[1][4] These non-receptor tyrosine kinases are pivotal in initiating a variety of cellular processes, including cell proliferation, migration, and survival.

The convergence of these pathways underscores the central role of lactosylceramide-lipid raft interactions in mediating cellular responses to external stimuli.

Experimental Protocols

This section provides detailed methodologies for the investigation of the interaction between bovine buttermilk-derived lactosylceramide and cellular lipid rafts.

Extraction and Quantification of Lactosylceramide from Bovine Buttermilk

This protocol outlines a method for the extraction and quantification of lactosylceramide from bovine buttermilk based on established lipid extraction techniques.

Materials:

-

Bovine buttermilk

-

Chloroform

-

Methanol

-

Water (HPLC grade)

-

High-Performance Liquid Chromatography (HPLC) system with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS)

-

Lactosylceramide standard (from bovine buttermilk, if available, for accurate quantification)

-

Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)

Procedure:

-

Lipid Extraction (Folch Method):

-

Homogenize a known volume of bovine buttermilk with a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex the mixture vigorously for 15-20 minutes.

-

Add 0.2 volumes of water to induce phase separation.

-

Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) for Glycosphingolipid Enrichment:

-

Re-dissolve the dried lipid extract in a small volume of a non-polar solvent (e.g., chloroform).

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the lipid extract onto the cartridge.

-

Wash with non-polar and moderately polar solvents to elute neutral lipids and phospholipids.

-

Elute the glycosphingolipid fraction, including lactosylceramide, with a more polar solvent mixture (e.g., acetone:methanol or chloroform:methanol with increasing methanol concentration).

-

Dry the eluted fraction under nitrogen.

-

-

HPLC-CAD/MS Analysis:

-

Reconstitute the dried glycosphingolipid fraction in an appropriate solvent for HPLC injection.

-

Perform HPLC separation using a suitable column (e.g., HILIC or normal-phase).

-

Use a gradient elution program to separate the different lipid classes.

-

Detect and quantify lactosylceramide using a CAD or by selected ion monitoring (SIM) in a mass spectrometer.

-

Generate a standard curve using a known concentration of lactosylceramide standard to quantify the amount in the buttermilk sample.

-

Isolation of Lipid Rafts from Cells Treated with Lactosylceramide

This protocol describes a detergent-free method for isolating lipid rafts from cultured cells that have been treated with purified bovine buttermilk lactosylceramide.[5][8][9]

Materials:

-

Cultured cells (e.g., macrophages, endothelial cells)

-

Purified lactosylceramide from bovine buttermilk

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Homogenization buffer (e.g., 250 mM sucrose, 20 mM Tris-HCl pH 7.8, 1 mM CaCl2, 1 mM MgCl2)

-

OptiPrep™ density gradient medium or sucrose solutions

-

Ultracentrifuge with a swinging bucket rotor

-

Dounce homogenizer or needle for cell lysis

-

Protein assay kit

-

Markers for lipid rafts (e.g., anti-flotillin-1 or anti-caveolin-1 antibody) and non-raft membranes (e.g., anti-calnexin antibody)

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of purified bovine buttermilk lactosylceramide for a specified period. Include an untreated control group.

-

-

Cell Lysis (Detergent-Free):

-

Wash the cells with ice-cold PBS.

-

Scrape the cells into ice-cold homogenization buffer.

-

Lyse the cells by passing them through a fine-gauge needle (e.g., 22G) multiple times or by using a Dounce homogenizer.[5] The goal is to disrupt the cells without solubilizing the membranes.

-

-

Density Gradient Ultracentrifugation:

-

Mix the cell lysate with a high-concentration sucrose or OptiPrep™ solution to a final concentration of ~40-45%.

-

Place this mixture at the bottom of an ultracentrifuge tube.

-

Carefully layer decreasing concentrations of sucrose or OptiPrep™ solutions on top to form a discontinuous gradient (e.g., 35%, 30%, 25%, 20%, 15%, 10%, 5%).

-

Centrifuge at high speed (e.g., 200,000 x g) for 4-18 hours at 4°C.

-

-

Fraction Collection and Analysis:

-

After centrifugation, lipid rafts will be visible as an opaque band at the interface of the lower density layers.

-

Carefully collect fractions from the top of the gradient.

-

Determine the protein concentration of each fraction.

-

Analyze the fractions by Western blotting using antibodies against lipid raft and non-raft marker proteins to identify the raft-containing fractions.

-

Analysis of Protein Recruitment to Lipid Rafts

This protocol describes how to analyze changes in the protein composition of lipid rafts following treatment with lactosylceramide.

Materials:

-

Isolated lipid raft fractions (from Protocol 4.2)

-

SDS-PAGE gels

-

Western blotting apparatus

-

Antibodies against proteins of interest (e.g., signaling proteins, receptors)

-

Proteomics services (optional, for unbiased screening)

Procedure:

-

SDS-PAGE and Western Blotting:

-

Separate the proteins in the lipid raft fractions by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against specific proteins of interest to determine their presence and relative abundance in the lipid raft fractions from control and lactosylceramide-treated cells.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

-

Proteomic Analysis (Optional):

-

For a comprehensive, unbiased analysis, submit the isolated lipid raft fractions for proteomic analysis (e.g., LC-MS/MS).

-

This will provide a global view of the changes in the lipid raft proteome upon lactosylceramide treatment.

-

Conclusion

Lactosylceramide from bovine buttermilk is a bioactive lipid that actively participates in cellular signaling through its interaction with lipid rafts. Its ability to modulate the function of these membrane microdomains and trigger downstream signaling cascades highlights its potential as a modulator of various physiological and pathological processes. The quantitative data and detailed experimental protocols provided in this guide offer a foundational framework for researchers and drug development professionals to further explore the therapeutic potential of this intriguing glycosphingolipid. Understanding the intricate interplay between lactosylceramide and lipid rafts will undoubtedly pave the way for novel therapeutic strategies targeting a range of diseases.

References

- 1. Qualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography–Data-Dependent Acquisition–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Qualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography-Data-Dependent Acquisition-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microarray-Based Methodology for Lipid Profiling, Enzymatic Activity, And Binding Assays in Printed Lipid Raft Membranes from Astrocytes and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biochem.wustl.edu [biochem.wustl.edu]

- 6. Biochemical Analysis of Lipid Rafts to Study Pathogenic Mechanisms of Neural Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lactosylceramides (bovine buttermilk) | CAS#:4682-48-8 | Chemsrc [chemsrc.com]

- 8. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Physiological Role of Dietary Lactosylceramide from Buttermilk: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosylceramide (LacCer), a bioactive glycosphingolipid present in buttermilk, is emerging as a molecule of significant interest for its potential physiological effects. As a key intermediate in sphingolipid metabolism, LacCer is implicated in a variety of cellular signaling pathways. While much of the existing research has focused on endogenous LacCer, this guide synthesizes the current understanding of the physiological role of dietary lactosylceramide, with a specific focus on its presence in buttermilk. This document provides an in-depth analysis of its effects on lipid metabolism, supported by quantitative data from clinical trials. It also explores the potential, though less direct, evidence for its influence on gut microbiota, skin health, and neuronal function. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development in this area.

Introduction to Lactosylceramide and its Presence in Buttermilk

Lactosylceramide (CD17/CDw17) is a glycosphingolipid composed of a ceramide backbone linked to a lactose disaccharide. It serves as a crucial precursor for the synthesis of more complex glycosphingolipids, such as gangliosides and sulfatides.[1][2] Beyond its structural role, LacCer is a bioactive molecule that can act as a second messenger in various signaling cascades, influencing processes like inflammation, oxidative stress, and cell proliferation.[1][2][3]

Buttermilk, a co-product of butter manufacturing, is a rich source of milk fat globule membrane (MFGM) components.[4] This membrane is enriched in polar lipids, including a significant fraction of sphingolipids. Sphingomyelin is the most abundant sphingolipid in buttermilk, and its digestion and metabolism can yield lactosylceramide. Buttermilk and butter serum have been identified as concentrated sources of sphingomyelin and its metabolites.[5][6][7]

A detailed analysis of bovine buttermilk has identified and characterized numerous molecular species of lactosylceramide.[3] While sphingomyelin is the predominant sphingolipid, LacCer constitutes a notable portion of the total glycosphingolipids in buttermilk.[5]

Physiological Roles and Effects

Lipid Metabolism and Cardiovascular Health

The most well-documented physiological effect of dietary lipids from buttermilk, including its sphingolipid fraction, is the modulation of lipid metabolism, which has significant implications for cardiovascular health.

A randomized, double-blind, placebo-controlled crossover study by Conway et al. (2013) demonstrated the cholesterol-lowering effects of buttermilk consumption in men and women.[8][9] Supplementation with 45 g/day of buttermilk for four weeks resulted in a significant reduction in serum total cholesterol and triacylglycerol levels.[8][9] The study suggested that the mechanism primarily involves the inhibition of intestinal cholesterol absorption.[8]

Further supporting these findings, the VALOBAB clinical study investigated the effects of milk polar lipids from a buttermilk concentrate on overweight, postmenopausal women, a demographic at higher risk for cardiovascular disease.[10] This study also observed improvements in the cardiovascular risk profile of the participants. The proposed mechanism involves the formation of complexes between milk polar lipids (like sphingomyelin) and cholesterol in the intestine, leading to increased fecal excretion.

Table 1: Quantitative Effects of Buttermilk Consumption on Plasma Lipids (Conway et al., 2013)

| Parameter | Buttermilk Intervention | Placebo Intervention | % Change (Buttermilk vs. Placebo) | P-value |

| Total Cholesterol (mmol/L) | 4.98 ± 0.85 | 5.14 ± 0.89 | -3.1% | 0.019 |

| LDL Cholesterol (mmol/L) | 3.20 ± 0.77 | 3.30 ± 0.80 | -3.1% | 0.057 |

| Triacylglycerol (mmol/L) | 1.22 ± 0.58 | 1.37 ± 0.75 | -10.7% | 0.007 |

| Lathosterol (μmol/L) | 4.16 ± 1.70 | 3.71 ± 1.45 | +12.1% | 0.001 |

Data are presented as mean ± standard deviation.

Gut Microbiota

The interaction between dietary lipids and the gut microbiome is an area of growing research. While direct studies on the effect of buttermilk-derived LacCer on gut microbiota are limited, the broader class of sphingolipids has been shown to influence the composition and function of the intestinal microbial community. The gut microbiota itself can produce and metabolize sphingolipids, suggesting a complex interplay. It is hypothesized that dietary sphingolipids, including those from milk, could positively influence the development of a healthy infant gut microbiome.

Skin Health

Ceramides are well-known for their critical role in maintaining the skin's barrier function. A deficiency in specific ceramides in the stratum corneum is associated with skin conditions like atopic dermatitis. While there is no direct clinical evidence for the effect of dietary lactosylceramide from buttermilk on skin health, the theoretical basis exists. As a precursor to more complex sphingolipids and a source of ceramides upon digestion, dietary LacCer could potentially contribute to the pool of lipids available for maintaining skin integrity. A clinical trial on a wheat polar lipid complex, which includes glycosphingolipids, demonstrated improvements in skin hydration and barrier function.[11] This suggests that dietary polar lipids, in general, may have beneficial effects on the skin.

Neuronal Function

Sphingolipids are essential components of neuronal membranes and the myelin sheath that insulates nerve fibers.[12] Dietary sphingolipids, particularly sphingomyelin from the milk fat globule membrane, are considered important for infant brain development and cognitive function.[13][14][15] While direct studies on the role of dietary LacCer from buttermilk in neuronal function are lacking, its position as a key molecule in sphingolipid metabolism suggests a potential contribution. As a precursor to gangliosides, which are abundant in the brain and crucial for neuronal signaling, an adequate supply of dietary sphingolipid precursors could be beneficial, especially during early life.

Signaling Pathways Involving Lactosylceramide

Lactosylceramide is not merely a structural lipid; it is a signaling molecule that can initiate intracellular cascades. The diagram below illustrates a key signaling pathway initiated by LacCer, leading to inflammatory responses. This pathway is generally applicable to endogenous LacCer and provides a framework for understanding the potential cellular effects of absorbed dietary LacCer.

Experimental Protocols

Clinical Intervention Study of Buttermilk Consumption (Based on Conway et al., 2013)

This protocol outlines the methodology used to assess the impact of buttermilk on plasma lipids.

Key Methodological Details:

-

Participants: Men and women with baseline LDL-C < 5.0 mmol/L.

-

Intervention: 45 g/day of buttermilk powder or a macro/micronutrient-matched placebo.

-

Duration: Two 4-week intervention periods separated by a washout period.

-

Primary Outcomes: Serum lipid concentrations (total cholesterol, LDL-C, HDL-C, triacylglycerols).

-

Secondary Outcomes: Surrogate markers of cholesterol homeostasis (e.g., lathosterol, campesterol, sitosterol).

-

Statistical Analysis: Mixed models for repeated measures to compare the effects of the interventions.

Quantification of Lactosylceramide in Buttermilk

The accurate quantification of LacCer in buttermilk is essential for dose-response studies. A robust method involves lipid extraction followed by analysis using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).

Key Methodological Details:

-

Lipid Extraction: A modified Folch or Bligh-Dyer method using a chloroform/methanol solvent system is commonly employed to extract total lipids from the buttermilk matrix.

-

Chromatographic Separation: Normal-phase high-performance liquid chromatography (NP-HPLC) is effective for separating different classes of lipids, including glycosphingolipids like LacCer.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) allows for the sensitive and specific detection and quantification of different molecular species of LacCer based on their mass-to-charge ratio and fragmentation patterns.

-

Quantification: The use of appropriate internal standards (e.g., synthetic LacCer with a unique fatty acid chain length) is crucial for accurate quantification.

Future Directions and Conclusion

The study of dietary lactosylceramide from buttermilk is a promising field with potential implications for human health, particularly in the context of cardiovascular disease. The cholesterol-lowering effects of buttermilk's polar lipid fraction are supported by clinical evidence. However, more research is needed to isolate the specific effects of LacCer from other bioactive components in buttermilk.

Future research should focus on:

-

Dose-response studies: To determine the optimal intake of buttermilk or its LacCer-rich fractions for physiological benefits.

-

Mechanistic studies: To further elucidate the molecular mechanisms by which dietary LacCer influences lipid metabolism and other physiological processes.

-

Clinical trials on other health outcomes: Well-designed clinical trials are needed to investigate the potential effects of dietary LacCer from buttermilk on skin health, gut microbiota, and neuronal function.

-

Bioavailability studies: To understand the digestion, absorption, and metabolism of buttermilk-derived LacCer in humans.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Antioxidant activities of buttermilk proteins, whey proteins, and their enzymatic hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Polar lipid composition of bioactive dairy co-products buttermilk and butterserum: Emphasis on sphingolipid and ceramide isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Impact of buttermilk consumption on plasma lipids and surrogate markers of cholesterol homeostasis in men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. gut.bmj.com [gut.bmj.com]

- 11. Dietary supplementation with a wheat polar lipid complex improves skin conditions in women with dry skin and mild-to-moderate skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Butter serums and buttermilks as sources of bioactive lipids from the milk fat globule membrane: Differences in their lipid composition and potentialities of cow diet to increase n-3 PUFA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of Post-natal Dietary Milk Fat Globule Membrane Polar Lipid Supplementation on Motor Skills, Anxiety, and Long-Term Memory in Adulthood - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Milk fat globule membrane and its polar lipids: reviewing preclinical and clinical trials on cognition - Food & Function (RSC Publishing) DOI:10.1039/D4FO00659C [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Lactosylceramide from Bovine Buttermilk

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of lactosylceramide, a bioactive glycosphingolipid, from bovine buttermilk. The protocol is designed to yield lactosylceramide with high purity, suitable for various research and development applications, including studies on cell signaling, immune responses, and neurodegenerative diseases.

Introduction

Lactosylceramide (LacCer) is a glycosphingolipid composed of a ceramide backbone and a lactose headgroup.[1] It serves as a crucial intermediate in the biosynthesis of more complex glycosphingolipids and is an important component of the milk fat globule membrane (MFGM) in bovine milk and buttermilk.[2] Aberrant metabolism of lactosylceramide has been implicated in various pathological conditions, making it a molecule of significant interest in drug development and biomedical research. This document outlines a robust methodology for the isolation and purification of lactosylceramide from bovine buttermilk, a readily available and rich source of this compound.

Data Presentation

The following table summarizes the typical concentration of lactosylceramide in bovine milk and related products, providing a baseline for expected yields.

| Sample Type | Lactosylceramide Concentration | Reference |

| Bovine Milk | 14.3–16.2 µg/mL | [2] |

| MFGM-Enriched Dairy Ingredient | 1036 µg/g | [2] |

Yields can vary depending on the specific batch of buttermilk, processing conditions, and the efficiency of the extraction and purification steps.

Experimental Protocols

This protocol is divided into three main stages: total lipid extraction, solid-phase extraction for fractionation, and high-performance liquid chromatography for final purification.

Part 1: Total Lipid Extraction from Bovine Buttermilk (Modified Folch Method)

This initial step aims to extract the total lipid content, including lactosylceramide, from buttermilk powder.

Materials:

-

Bovine buttermilk powder

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

-

Glassware (separatory funnel, flasks, etc.)

Procedure:

-

Reconstitution: Reconstitute 10 g of bovine buttermilk powder in 90 mL of distilled water.

-

Homogenization: Add 200 mL of a chloroform:methanol (2:1, v/v) mixture to the reconstituted buttermilk. Homogenize the mixture for 5 minutes at room temperature.

-

Phase Separation: Transfer the homogenate to a separatory funnel. Add 50 mL of 0.9% NaCl solution to the mixture. Shake vigorously for 2 minutes and then allow the phases to separate. Centrifugation at 1000 x g for 10 minutes can aid in a cleaner separation.[3]

-

Collection of Organic Phase: Carefully collect the lower chloroform phase, which contains the total lipids.

-

Solvent Evaporation: Evaporate the chloroform under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the total lipid extract.

-

Drying and Storage: The dried lipid extract should be stored under a nitrogen atmosphere at -20°C to prevent oxidation.

Part 2: Solid-Phase Extraction (SPE) for Lipid Fractionation

This step fractionates the total lipid extract to separate neutral lipids from more polar glycolipids, including lactosylceramide.

Materials:

-

Silica gel SPE cartridge (e.g., 500 mg)

-

Total lipid extract from Part 1

-

Hexane

-

Chloroform

-

Acetone

-

Methanol

-

SPE manifold

Procedure:

-

Cartridge Conditioning: Condition the silica gel SPE cartridge by sequentially passing 5 mL of methanol, 5 mL of chloroform, and 5 mL of hexane through it.

-

Sample Loading: Dissolve 100 mg of the dried total lipid extract in 1 mL of chloroform. Load the sample onto the conditioned SPE cartridge.

-

Elution of Neutral Lipids: Elute the neutral lipids (e.g., triglycerides, cholesterol) by passing 10 mL of hexane:chloroform (9:1, v/v) through the cartridge. This fraction can be discarded or saved for other analyses.

-

Elution of Glycolipids: Elute the glycolipid fraction, which contains lactosylceramide, by passing 10 mL of acetone:methanol (9:1, v/v) through the cartridge.

-

Drying: Evaporate the solvent from the glycolipid fraction under a stream of nitrogen to obtain the enriched glycolipid extract.

Part 3: High-Performance Liquid Chromatography (HPLC) for Lactosylceramide Purification

Normal-phase HPLC is employed for the final purification of lactosylceramide from other glycolipids.

Materials:

-

Enriched glycolipid extract from Part 2

-

HPLC system with a normal-phase silica column (e.g., 4.6 x 250 mm, 5 µm)

-

HPLC-grade solvents: Hexane, Isopropanol, Water

-

Evaporative Light Scattering Detector (ELSD) or a UV detector (after derivatization)

Procedure:

-

Sample Preparation: Dissolve the dried glycolipid extract in the initial mobile phase solvent mixture.

-

Chromatographic Conditions:

-

Mobile Phase A: Hexane:Isopropanol (95:5, v/v)

-

Mobile Phase B: Isopropanol:Water (85:15, v/v)

-

Gradient:

-

0-10 min: 100% A

-

10-30 min: Linear gradient to 100% B

-

30-40 min: 100% B

-

40-45 min: Linear gradient back to 100% A

-

45-55 min: 100% A (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: ELSD is suitable for non-derivatized lactosylceramide. For UV detection, derivatization of the sugar moiety would be required.[4]

-

-

Fraction Collection: Collect the fractions corresponding to the lactosylceramide peak, as identified by comparison with a pure lactosylceramide standard.

-

Purity Analysis: The purity of the collected lactosylceramide fraction should be assessed by analytical HPLC and mass spectrometry.

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for lactosylceramide extraction and purification.

Lactosylceramide Signaling Pathway

Caption: Simplified lactosylceramide signaling pathway.

References

Application Note: Quantitative Analysis of Lactosylceramide in Buttermilk using LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (LacCer), a glycosphingolipid found in mammalian cell membranes, plays a crucial role in various cellular processes, including cell growth, apoptosis, and signal transduction.[1] It is particularly abundant in the milk fat globule membrane (MFGM), a component enriched in buttermilk, a by-product of butter manufacturing.[2][3][4] As an important intermediate in the synthesis of more complex sphingolipids, LacCer is also implicated in signaling pathways associated with inflammation and oxidative stress.[5][6][7] Given its biological significance, accurate quantification of lactosylceramide in dairy products like buttermilk is essential for nutritional research, the development of functional foods, and for professionals in drug development exploring lipid-based therapeutics.

This application note provides a detailed protocol for the quantitative analysis of lactosylceramide in buttermilk using Liquid Chromatography-Mass Spectrometry (LC-MS). The described methodology offers high sensitivity and specificity for the quantification of various lactosylceramide molecular species.